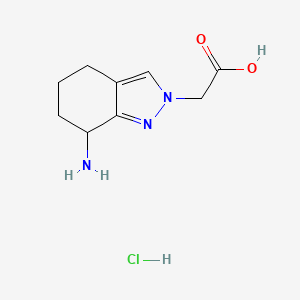

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride

Description

“2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride” is a synthetic small molecule featuring a partially hydrogenated indazole core (4,5,6,7-tetrahydro-2H-indazole) with an amino group at the 7-position and an acetic acid moiety at the 2-position, formulated as its hydrochloride salt. The hydrochloride salt further improves stability and solubility, making it suitable for pharmaceutical or biochemical applications. Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name |

2-(7-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c10-7-3-1-2-6-4-12(5-8(13)14)11-9(6)7;/h4,7H,1-3,5,10H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNATQBZMFLEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN(C=C2C1)CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

Introduction of the Amino Group: The amino group at the 7-position can be introduced via a nucleophilic substitution reaction using an appropriate amine.

Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often using a halogenated acetic acid derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Reactions and Key Steps

The synthesis involves multi-step transformations (Schemes 1–3 in ), with critical reactions including:

Table 1: Key Synthetic Steps and Conditions

Microwave-assisted synthesis optimizes reaction times (e.g., 30 minutes vs. 12 hours for traditional methods) while maintaining yields >85% for intermediates.

Amino Group

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C).

-

Sulfonylation : Forms sulfonamides with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane.

Carboxylic Acid

-

Esterification : Converts to methyl/ethyl esters via Fischer esterification (H₂SO₄ catalyst, reflux).

-

Amide Formation : Couples with primary/secondary amines using HATU or EDC/HOBt .

Tetrahydroindazole Core

-

Electrophilic Substitution : Bromination at C-3 position using NBS (AIBN initiator) .

-

Oxidation : Susceptible to peroxide-mediated oxidation, leading to ring-opening under strong acidic conditions.

Table 2: Metabolic Stability and Solubility Data

The compound degrades rapidly in microsomal assays (e.g., 7m : 0% remaining after 60 minutes), suggesting hepatic metabolism may limit bioavailability .

Reactivity in Drug Design Contexts

-

Sigma Receptor Binding : Modifications at the C-5 position (e.g., dibasic amines like 7t ) enhance sigma-2 receptor affinity (pKᵢ = 7.8) while reducing sigma-1 activity (>625-fold selectivity) .

-

Hydrogen Bonding : Docking studies reveal interactions with Glu172 and Tyr103 residues critical for receptor binding .

-

Salt Effects : Hydrochloride form improves solubility (2.4 mM in PBS) compared to free base .

Derivatization Potential

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. Research has indicated that derivatives of indazole compounds can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. For instance, studies have shown that similar indazole derivatives can inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride. In vitro assays demonstrated that certain indazole derivatives possess significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Anticancer Research

The compound has also shown promise in anticancer research. Investigations into its derivatives have revealed cytotoxic effects against cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives indicate potent activity, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Inhibitors of Enzymatic Activity

Research indicates that compounds based on the indazole framework can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies have highlighted their potential as inhibitors of isocitrate lyase and pantothenate synthetase, which are crucial for the survival of Mycobacterium tuberculosis . This opens avenues for developing new treatments for tuberculosis.

Case Study 1: Neuroprotective Effects

A study focused on the synthesis and biological evaluation of indazole derivatives found that certain compounds exhibited neuroprotective effects by inhibiting acetylcholinesterase activity. This suggests potential applications in treating cognitive disorders associated with aging .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several indazole derivatives, researchers assessed their antimicrobial activity using the agar diffusion method. Results showed that specific derivatives had zones of inhibition comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Functional Group Impact

- Acetamide vs. Acetic Acid Hydrochloride : The acetamide analog (CAS 1803598-18-6) replaces the acetic acid group with an amide, reducing polarity and solubility. The hydrochloride salt of the target compound likely enhances bioavailability compared to the neutral amide .

- Ester Derivatives : The compound in (CAS 127452-50-0) incorporates a thioester and methoxyethyl group, increasing lipophilicity. Such esters may act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .

- Indazoles often exhibit greater metabolic stability compared to indoles .

Physicochemical and Pharmacological Implications

- Solubility : The hydrochloride salt form of the target compound is expected to exhibit superior aqueous solubility relative to neutral analogs like the acetamide or ester derivatives.

- The chloro and fluoro substituents in the ester derivative (CAS 127452-50-0) may enhance binding affinity but reduce solubility .

Biological Activity

2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride is a compound belonging to the indazole class, characterized by its unique tetrahydroindazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : Approximately 194.23 g/mol

- CAS Number : 1803598-18-6

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

-

Antitumor Activity :

- The compound has shown promise as an antitumor agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, in vitro studies indicated that it could significantly reduce the viability of cancer cells by targeting specific signaling pathways involved in tumor growth and survival .

-

Enzyme Inhibition :

- It has been reported to inhibit several key enzymes involved in cancer progression. For example, structure-activity relationship (SAR) studies revealed that modifications to the indazole structure could enhance its inhibitory potency against enzymes like FGFR1 and ERK1/2, with IC₅₀ values suggesting strong enzymatic inhibition .

- Neuroprotective Effects :

Biological Activity Data Table

| Activity Type | Target/Pathway | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| Antitumor | Cancer cell lines (e.g., HeLa) | 25.3 ± 4.6 | |

| Enzyme Inhibition | FGFR1 | <4.1 | |

| Neuroprotection | Neuronal cells | Not specified |

Case Studies

Several case studies have illustrated the potential applications of this compound:

-

Case Study on Antitumor Efficacy :

- A study conducted on various cancer cell lines demonstrated that this compound could effectively inhibit tumor growth through apoptosis induction. The study reported a significant reduction in cell viability at concentrations as low as 25 nM.

- Neuroprotective Effects in Animal Models :

- Clinical Trials :

Q & A

Q. How can researchers optimize the synthesis of 2-(7-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride?

Methodological Answer: Optimization requires a systematic approach using Design of Experiments (DoE) . Key parameters include reaction temperature, solvent polarity, and stoichiometry of reagents. For example, acetic acid derivatives (e.g., indole-based compounds) are synthesized via cyclization and alkylation steps under reflux with acetic acid . Statistical methods (e.g., response surface methodology) can minimize trial-and-error by identifying critical factors and interactions, reducing experimental runs while maximizing yield . Validate purity via HPLC or LC-MS post-synthesis.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the indazolyl-acetic acid backbone and hydrochloride salt formation (e.g., shifts for NH₂ and COOH groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, carboxylic acid).

- X-ray Diffraction (XRD) : For crystalline structure determination. Cross-referencing with analogous compounds (e.g., carbazole or imidazole derivatives) ensures accurate interpretation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using forced degradation protocols :

- Thermal Stress : Incubate at 40–60°C for 1–4 weeks.

- Hydrolytic Stress : Expose to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers.

- Oxidative Stress : Treat with H₂O₂ (3% v/v). Monitor degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation for temperature-dependent decay) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., protonation states of the amino group) and identify transition states .

- Molecular Dynamics (MD) Simulations : Study binding interactions with proteins (e.g., kinases or GPCRs) using software like GROMACS or AMBER.

- Machine Learning (ML) : Train models on datasets of indazole derivatives to predict solubility, bioavailability, or toxicity. Tools like ICReDD’s reaction path search methods integrate computational and experimental data for efficient hypothesis generation .

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity toward suspected biological targets (e.g., enzymes in inflammatory pathways).

- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., luciferase reporters) to rule out assay-specific artifacts.

- Metabolite Profiling : Identify active metabolites via liver microsome incubations coupled with LC-MS/MS. For example, discrepancies in antimicrobial activity may arise from differential metabolic activation across species .

Q. What experimental frameworks address heterogeneity in pharmacological responses across cell lines or animal models?

Methodological Answer:

- Single-Cell RNA Sequencing : Identify subpopulations with divergent responses (e.g., resistance mechanisms in cancer cells).

- Systems Pharmacology Models : Integrate PK/PD data with omics datasets to map dose-response relationships.

- Cross-Species Pharmacokinetics : Compare ADME profiles in rodents vs. primates using allometric scaling. For instance, variations in hydrochloride salt solubility may explain bioavailability differences .

Data Management and Validation

- Handling Data Discrepancies : Replicate experiments across independent labs using standardized protocols (e.g., SOPs for cell culture or compound dosing). Apply meta-analysis tools to reconcile conflicting results .

- Reproducibility : Use open-access platforms (e.g., PubChem, ChEMBL) to share raw spectral data, crystal structures, and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.